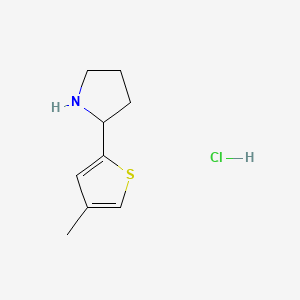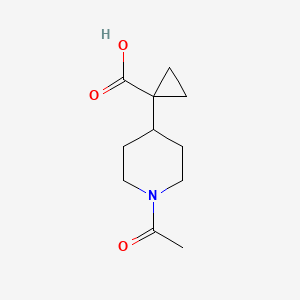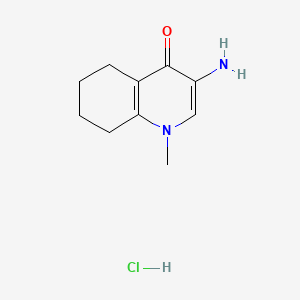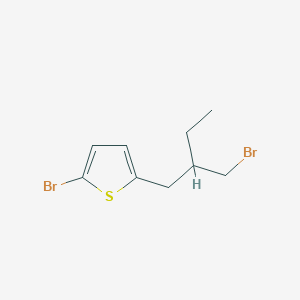![molecular formula C13H16Cl2N2O B13487064 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)
1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with a complex structure, featuring a methoxyphenyl group attached to a pyridinylmethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride typically involves the reaction of 4-methoxyphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridinyl ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products:
Oxidation: 1-[3-(4-Hydroxyphenyl)pyridin-2-yl]methanamine dihydrochloride.
Reduction: 1-[3-(4-Methoxyphenyl)piperidin-2-yl]methanamine dihydrochloride.
Substitution: 1-[3-(4-Bromophenyl)pyridin-2-yl]methanamine dihydrochloride.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 1-(Pyridin-2-yl)methanamine
- 1-(Pyridin-4-yl)methanamine
- 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
Comparison: 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H16Cl2N2O |
|---|---|
Molekulargewicht |
287.18 g/mol |
IUPAC-Name |
[3-(4-methoxyphenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-16-11-6-4-10(5-7-11)12-3-2-8-15-13(12)9-14;;/h2-8H,9,14H2,1H3;2*1H |
InChI-Schlüssel |
WZIAZTBHNHEWPL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(N=CC=C2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B13487044.png)


![(1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13487056.png)
